N~2~-(2-ADAMANTYL)-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
Overview
Description
N~2~-(2-ADAMANTYL)-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound that features a unique structure combining adamantyl, pyrazolyl, and furamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-ADAMANTYL)-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multiple steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through the reaction of adamantane with a suitable halogenating agent, followed by substitution with an amine.
Pyrazole Synthesis: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone, followed by methylation.
Furamide Formation: The furamide group is formed by reacting furfural with an amine, followed by oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-ADAMANTYL)-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and furamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and acids can be used under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific mechanical or chemical properties.
Biological Research: The compound can be used as a probe to study biological processes or as a starting point for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of N2-(2-ADAMANTYL)-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The adamantyl group provides rigidity and hydrophobicity, which can enhance binding to hydrophobic pockets in proteins. The pyrazole and furamide groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-2-adamantyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-thiazole: Similar structure but with a thiazole ring instead of a furan ring.
N-2-adamantyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-oxazole: Similar structure but with an oxazole ring instead of a furan ring.
Uniqueness
N~2~-(2-ADAMANTYL)-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is unique due to the combination of its adamantyl, pyrazolyl, and furamide groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-adamantyl)-5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-12-5-13(2)24(23-12)11-18-3-4-19(26-18)21(25)22-20-16-7-14-6-15(9-16)10-17(20)8-14/h3-5,14-17,20H,6-11H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXXIHXWECWPBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC3C4CC5CC(C4)CC3C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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